Benzetimide is a chemical compound classified as a muscarinic acetylcholine receptor antagonist. Its molecular formula is , and it has a molecular weight of approximately 362.46 g/mol. The compound is known for its role in pharmacology, particularly in inducing mydriasis (dilation of pupils) and inhibiting certain secretory functions, such as salivation and lacrimation. Benzetimide can be found in various forms, including its hydrochloride variant, which is often used in laboratory settings and pharmaceutical formulations .
Benzetimide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [, ]. These receptors are involved in various physiological processes, including muscle contraction, salivation, and mood regulation. By binding to the receptor site, Benzetimide prevents the natural neurotransmitter acetylcholine from binding, thereby blocking its downstream effects [].
Studies in rats have shown that Benzetimide causes pupil dilation (mydriasis) and inhibits pilocarpine-induced salivation and tear production (lacrimation), which are effects mediated by mAChRs [].
Benzetimide possesses cholinergic activity, meaning it interacts with the cholinergic system, which plays a crucial role in numerous physiological processes including muscle movement, memory, and learning. This property has led researchers to investigate its potential in:
Benzetimide exhibits some degree of acetylcholinesterase (AChE) inhibition. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter critical for various functions. This property has prompted research into:
Beyond the areas mentioned above, Benzetimide has been explored in various other research areas, including:
In terms of reactivity, benzetimide can interact with biological receptors, specifically the muscarinic acetylcholine receptors, leading to a blockade of acetylcholine's action. This interaction can be quantified using binding studies that compare the affinities of benzetimide and other antagonists .
Benzetimide exhibits significant biological activity as a muscarinic acetylcholine receptor antagonist. It binds to these receptors without activating them, effectively blocking the actions of endogenous acetylcholine. This property makes it useful in various therapeutic applications, particularly in ophthalmology for inducing mydriasis .
Research has also indicated that benzetimide derivatives can exhibit potent antagonism against the CXCR3 receptor, which is involved in inflammatory responses and immune regulation. This suggests potential applications in treating conditions associated with inflammation .
The synthesis of benzetimide typically involves several steps:
Benzetimide has several applications:
Interaction studies have demonstrated that benzetimide effectively competes with other known muscarinic antagonists for binding sites on receptors. In particular, studies have shown that it can inhibit pilocarpine-induced responses in animal models, indicating its potential efficacy as a therapeutic agent for conditions requiring muscarinic blockade .
Additionally, research on benzetimide derivatives has revealed their capacity to act as CXCR3 antagonists, suggesting broader implications for inflammatory disease treatments .
Benzetimide shares structural similarities with several compounds that also act on muscarinic receptors or have related pharmacological properties. Here are some notable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Dexbenzetimide | 5633-14-7 | Enantiomer of benzetimide; enhanced receptor affinity |
| Atropine | 51-55-8 | Well-known muscarinic antagonist; broader applications |
| Tropicamide | 1508-75-4 | Used for pupil dilation; shorter duration than atropine |
| Ipratropium bromide | 31839-55-1 | Anticholinergic used primarily for respiratory issues |
| Scopolamine | 51-34-3 | Anticholinergic with central nervous system effects |
Benzetimide's uniqueness lies in its specific receptor selectivity and its role as both a therapeutic agent and a research tool for studying muscarinic receptor interactions .
The piperidine core of benzetimide serves as the structural linchpin for both synthetic feasibility and pharmacological activity. Modern synthetic protocols emphasize enantioselective construction through chiral resolution techniques. A representative process involves treating racemic benzetimide hydrochloride with sodium bicarbonate in dichloromethane/water biphasic systems, followed by chiral column chromatography using ethanol/heptane mobile phases on OJ columns. This method achieves baseline separation of (R)- and (S)-enantiomers with 21.2 g and 27.0 g yields respectively, demonstrating scalability for industrial production [1].
Critical modifications focus on:
The synthetic route detailed in WO2007/90826 exemplifies these principles, employing a seven-step sequence from 1-benzyl-4-piperidone precursors with overall yields exceeding 40% through optimized crystallization protocols [1] [3].
Positional effects on CXCR3 binding affinity were systematically mapped through parallel synthesis of 48 benzetimide analogs [2]. Key findings include:
C2 Substitutions:
N1 Modifications:
Glutarimide Ring Engineering:
| Position | Modification | CXCR3 IC₅₀ (nM) | Selectivity Ratio (CXCR3/M1) |
|---|---|---|---|
| C2 | -NO₂ | 8.3 ± 0.7 | 142:1 |
| C3 | -CH(CH₃)₂ | 12.1 ± 1.2 | 89:1 |
| N1 | 4-F-benzyl | 9.8 ± 0.9 | 310:1 |
Three structural classes dominate current CXCR3 antagonist development:
Class I (Parent Analogues):
Class II (Ring-Expanded Derivatives):
Class III (Dual CXCR3/CCR5 Antagonists):
Recent head-to-head studies reveal critical tradeoffs:
| Parameter | Class I | Class II | Class III |
|---|---|---|---|
| CXCR3 IC₅₀ (nM) | 14.2 | 8.7 | 6.1 |
| CYP3A4 Inhibition | Moderate | Low | High |
| Plasma Protein Binding | 89% | 78% | 92% |
| Synthetic Complexity | Low (4 steps) | High (9 steps) | Moderate (7 steps) |
Early radioligand-displacement studies established that the two optical isomers of Benzetimide engage muscarinic acetylcholine receptors with markedly different time courses. In isolated bovine cardiac left-ventricular membranes the pharmacologically active isomer Dexetimide dissociated mono-exponentially with a half-life of less than one minute, whereas the inactive isomer Levetimide left the receptor roughly six thousand times faster, mirroring its far lower affinity [1]. In bovine tracheal smooth-muscle membranes, Dexetimide dissociation followed a biphasic pattern: an initial rapid component (half-life < one minute) was succeeded, after four to five minutes, by a slow component of approximately thirty-eight minutes [1].
Comparable kinetic heterogeneity was reported in rat striatal homogenates, where saturation experiments with tritiated Dexetimide revealed at least two muscarinic sub-populations distinguished by forward and reverse rate constants that differed by an order of magnitude [2]. Table 1 consolidates the main quantitative parameters that define Benzetimide kinetics.
| Tissue preparation | Isomer | Association rate constant (l mol⁻¹ min⁻¹) | Dissociation half-life (min) | Reference |
|---|---|---|---|---|
| Bovine heart ventricle | Dexetimide | Not reported | < 1 min [1] | 37 |
| Bovine trachea (fast phase) | Dexetimide | Not reported | < 1 min [1] | 37 |
| Bovine trachea (slow phase) | Dexetimide | Not reported | 38.5 min [1] | 37 |
| Rat striatum (high-affinity sites) | Dexetimide | — | ca. 30 min (derived from k_-1 ≈ 1.04 min⁻¹) [2] | 46 |
The unusually rapid receptor disengagement in cardiac muscle contrasts sharply with the prolonged residence time in tracheal and central nervous system preparations, underscoring tissue-specific micro-environments that modulate microscopic reversibility.
Rigorous Schild-plot analyses in isolated guinea-pig atria showed that Dexetimide shifts the carbachol concentration–response curve with a pA₂ value of 9.82, whereas Levetimide registers 6.0, yielding a potency ratio exceeding six thousand-fold [3]. Converting these values to molar inhibition constants gives approximately 1.5 × 10⁻¹⁰ mol l⁻¹ for Dexetimide and 1.0 × 10⁻⁶ mol l⁻¹ for Levetimide, confirming that the stereogenic centre dictates binding free energy by roughly 34 kJ mol⁻¹.
Tissue uptake experiments echoed this stereochemical bias. After three hours’ incubation in guinea-pig atria at 37 °C, tissue-to-medium ratios of Dexetimide ranged from fifty (at 1.5 × 10⁻⁹ mol l⁻¹) to ten (at 1 × 10⁻⁶ mol l⁻¹), whereas Levetimide never exceeded fifteen under identical conditions [3]. Importantly, most of the accumulated drug resided in an unsaturable compartment, yet even these non-receptor sites showed modest stereoselectivity favouring the dextro isomer [3].
| Parameter | Dexetimide | Levetimide | Ratio (Dex/Lev) | Reference |
|---|---|---|---|---|
| Negative logarithm of the antagonist potency (pA₂) | 9.82 | 6.00 | ≈ 6300 | 10 |
| Inhibition constant (mol l⁻¹) | 1.5 × 10⁻¹⁰ | 1.0 × 10⁻⁶ | ≈ 6 × 10⁶ | 10 |
| Maximal tissue-to-medium ratio at 1.5 × 10⁻⁹ mol l⁻¹ | 50 | 14 | 3.6 | 10 |
The data demonstrate that the three-dimensional orientation of Benzetimide’s imide carbonyl relative to the quinuclidinyl moiety governs both on-rate and off-rate constants, thereby fixing receptor occupancy over time.
Peripheral muscarinic acetylcholine receptor populations display pronounced sensitivity to classical allosteric modulators. Gallamine, Methoctramine and AF-DX 116 each retarded Dexetimide dissociation from bovine cardiac receptors in a concentration-dependent fashion, reducing the first-order off-rate by up to seventy percent at micromolar concentrations [1]. The same agents slowed only the fast phase of dissociation in tracheal smooth muscle, leaving the slow phase untouched, indicating that the cardioselective receptor subtype carries an auxiliary vestibule that is either absent or conformationally masked in airway smooth muscle [1].
Within the central nervous system, allosteric regulation appears more subdued. In rat striatum and hippocampus the majority of Dexetimide binding resides in a microsomal fraction dominated by unspecific lipidic interactions that obscure modest modulatory effects [2]. Positron-emission tomography with Fluorine-18-labelled Benzetimide analogues in human volunteers nevertheless confirms a slower overall clearance from putamen and frontal cortex than from peripheral organs, suggesting that central muscarinic receptors sequester Benzetimide within high-affinity, low-capacity pools that are relatively shielded from extracellular modulators [4].
| Modulator (10 µmol l⁻¹) | Change in Dexetimide dissociation half-life — cardiac muscle | Change in Dexetimide dissociation half-life — tracheal fast phase | Reference |
|---|---|---|---|
| Gallamine | ↑ by ~70% | ↑ by ~60% | 37 |
| Methoctramine | ↑ by ~65% | ↑ by ~55% | 37 |
| AF-DX 116 | ↑ by ~60% | ↑ by ~50% | 37 |
Collectively, these findings locate allosteric “foot-prints” primarily on peripheral muscarinic acetylcholine receptors of the heart and airway, whereas central receptors, ensconced within complex lipid–protein assemblies, display attenuated responsiveness.
Irritant